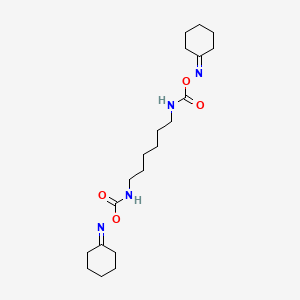
1,6-Bis(cyclohexyloximinocarbonyl)hexane
Übersicht
Beschreibung
1,6-Bis(cyclohexyloximinocarbonyl)hexane is a chemical compound with the molecular formula C20H34N4O4 . It is also known by other names such as RHC 80267, RG 80267, and U 57908 .
Molecular Structure Analysis
The molecular structure of 1,6-Bis(cyclohexyloximinocarbonyl)hexane is represented by the formula C20H34N4O4 . The molecular weight of this compound is 394.5 g/mol.Physical And Chemical Properties Analysis
The physical and chemical properties of 1,6-Bis(cyclohexyloximinocarbonyl)hexane include a molecular formula of C20H34N4O4 and a molar mass of 394.26 .Wissenschaftliche Forschungsanwendungen
Dehydrogenation Reactions
- 1,6-Bis(diphenylphosphino)hexane, a related compound, has been studied for its ability to undergo dehydrogenation reactions with rhodium(I) and iridium(I) complexes. These reactions form square-planar complexes that react reversibly with carbon monoxide (Clark, 1977).
Curing Reaction of Diepoxyimides
- Diepoxyimides, such as 1,6-bis(N-glycidyl-4-oxycarbonyl-phthalimido)hexane, can cure by heating or with curing agents, as studied through Differential Scanning Calorimetry (DSC). This research provides insights into the kinetic parameters for self-curing and curing with specific agents (Campa, Abajo, Mantecon, & Cádiz, 1987).
Liquid Crystalline Properties
- New series of 1,6-bis[(2,5-bis(4-alkoxy)phenoxycarbonyl)phenoxy]hexanes have been synthesized, and their liquid crystalline properties were examined. This research contributes to the understanding of liquid crystal technology (Huh, Jin, Achard, & Hardouin, 1999).
Synthesis and Characterization
- The compound 6-bis(2-(thiazol-4-yl)-benzimidazol-1-yl)hexane has been synthesized and characterized, providing insight into its molecular structure and potential applications (El Bourakadi, Mekhzoum, Boere, Qaiss, & Bouhfid, 2020).
Polymerization Processes
- Research has been conducted on the polymerization of α-olefins using a Ni(II)-α-diimine catalyst, which includes the use of compounds like 1,6-bis(diphenylphosphino)hexane. This study is crucial for understanding the synthesis of polyethylene and polypropylene (Yuan, Silva, Gomes, Valerga, Campos, Ribeiro, Chien, & Marques, 2005).
Thermogravimetric Analysis
- The compound 1,6-Bis(2-oxooxazolidin-3-ylcarbonylamino)hexane has been analyzed using thermogravimetric analysis (TG), gas chromatography (GC), and mass spectrometry (MS), offering valuable information about its thermal degradation properties (Shimasaki, Murai, Sakai, & Tsukurimichi, 1988).
Infrared Spectroscopy in Polymer Study
- Infrared spectroscopy has been used to study polymers based on 1,6-bis(p-oxyphenyl)hexane and similar compounds, particularly during hardening and thermal degradation (Komarova, Korshak, Sergeev, Lokshin, & Doroshenko, 1967).
Eigenschaften
IUPAC Name |
(cyclohexylideneamino) N-[6-[(cyclohexylideneamino)oxycarbonylamino]hexyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34N4O4/c25-19(27-23-17-11-5-3-6-12-17)21-15-9-1-2-10-16-22-20(26)28-24-18-13-7-4-8-14-18/h1-16H2,(H,21,25)(H,22,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXSVYGIGWRDVQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=NOC(=O)NCCCCCCNC(=O)ON=C2CCCCC2)CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90232494 | |
| Record name | (Hexane-1,6-diyldiimino)bis{[(cyclohexylideneamino)oxy]methanone} | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90232494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
394.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,6-Bis(cyclohexyloximinocarbonyl)hexane | |
CAS RN |
83654-05-1 | |
| Record name | Cyclohexanone 1,1′-[O,O′-[1,6-hexanediylbis(iminocarbonyl)]dioxime] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=83654-05-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,6-Bis(cyclohexyloximinocarbonyl)hexane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083654051 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (Hexane-1,6-diyldiimino)bis{[(cyclohexylideneamino)oxy]methanone} | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90232494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,6-BIS(CYCLOHEXYLOXIMINOCARBONYL)HEXANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9VB68H5WIT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




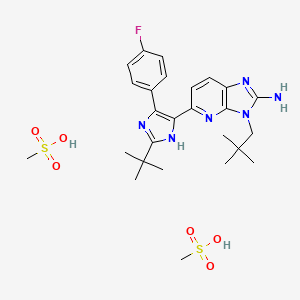

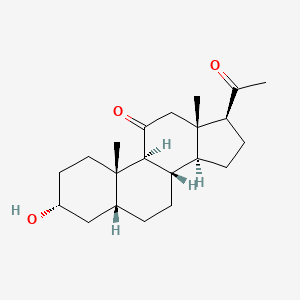
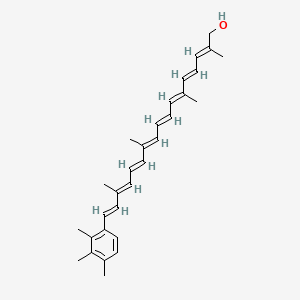


![4-amino-N-(1-azabicyclo[3.3.1]nonan-4-yl)-5-chloro-2-methoxybenzamide;hydrochloride](/img/structure/B1680515.png)
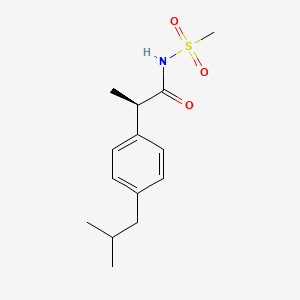
![[(3aR,4S,6aR,8R,9S,9aR,9bR)-8-hydroxy-3,6-dimethylidene-2-oxospiro[3a,4,5,6a,7,8,9a,9b-octahydroazuleno[4,5-b]furan-9,2'-oxirane]-4-yl] (2S)-2-methyloxirane-2-carboxylate](/img/structure/B1680521.png)



